Boc-3,5-Dimethy-L-Phenylalanine
Description
Boc-3,5-Dimethyl-L-Phenylalanine (CAS: 849440-33-1) is a tert-butyloxycarbonyl (Boc)-protected amino acid derivative with a molecular formula of C₁₆H₂₃NO₄ and a molecular weight of 293.36 g/mol . The compound features two methyl substituents at the 3- and 5-positions of the phenyl ring, enhancing steric bulk and hydrophobicity compared to unmodified phenylalanine. It is widely utilized in peptide synthesis, particularly for introducing conformational constraints or modulating peptide solubility and stability. Commercial production adheres to international standards, with rigorous quality control and collaborations between manufacturers and academic institutions ensuring reliability .
Properties
Molecular Weight |
293.36 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares Boc-3,5-Dimethyl-L-Phenylalanine with other Boc-protected amino acid derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties | Storage Conditions |
|---|---|---|---|---|---|
| Boc-3,5-Dimethyl-L-Phenylalanine | C₁₆H₂₃NO₄ | 293.36 | 3,5-dimethylphenyl | High hydrophobicity, steric hindrance | Room temperature* |
| Boc-L-Phenylalanine | C₁₄H₁₉NO₄ | 265.31 | Unmodified phenyl | Moderate hydrophobicity | -20°C (frozen) |
| Boc-3,5-Difluoro-L-Phenylalanine | C₁₄H₁₇F₂NO₄ | 301.29 | 3,5-difluorophenyl | Enhanced electronic effects, lower steric | Room temperature |
| Boc-Cys-OH (Cryst.) | C₈H₁₅NO₄S | 221.27 | Thiol (-SH) group | Oxidation-sensitive, polar | -20°C (frozen) |
| Boc-3,4-Dehydro-Pro-OH | C₁₀H₁₅NO₄ | 213.23 | 3,4-dehydroproline ring | Conformational rigidity | Room temperature |
Note: Storage conditions inferred from commercial handling practices .
Key Observations:
- Hydrophobicity : The 3,5-dimethyl substituents in Boc-3,5-Dimethyl-L-Phenylalanine significantly increase hydrophobicity compared to Boc-L-Phenylalanine, making it advantageous for stabilizing hydrophobic interactions in peptides .
- Reactivity : Boc-Cys-OH requires careful handling due to its oxidation-prone thiol group, unlike the stable methyl-substituted derivative .
Deprotection and Stability
- The Boc group in Boc-3,5-Dimethyl-L-Phenylalanine is removed under standard acidic conditions (e.g., trifluoroacetic acid), similar to other Boc-protected amino acids. However, the methyl substituents may slightly alter deprotection kinetics due to increased electron-donating effects .
- Comparatively, Boc-Cys-OH requires inert atmospheres during synthesis to prevent disulfide formation, highlighting its lower stability .
Commercial and Industrial Considerations
- Pricing and Availability : Boc-3,5-Dimethyl-L-Phenylalanine is competitively priced due to direct factory sales and streamlined production processes . In contrast, Boc-Cys-OH costs approximately ¥34,000/5g (2022 data), reflecting the complexity of thiol-group handling .
- Storage and Handling : Unlike temperature-sensitive compounds like Boc-Cys-OH, Boc-3,5-Dimethyl-L-Phenylalanine can be stored at room temperature, reducing logistical costs .
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